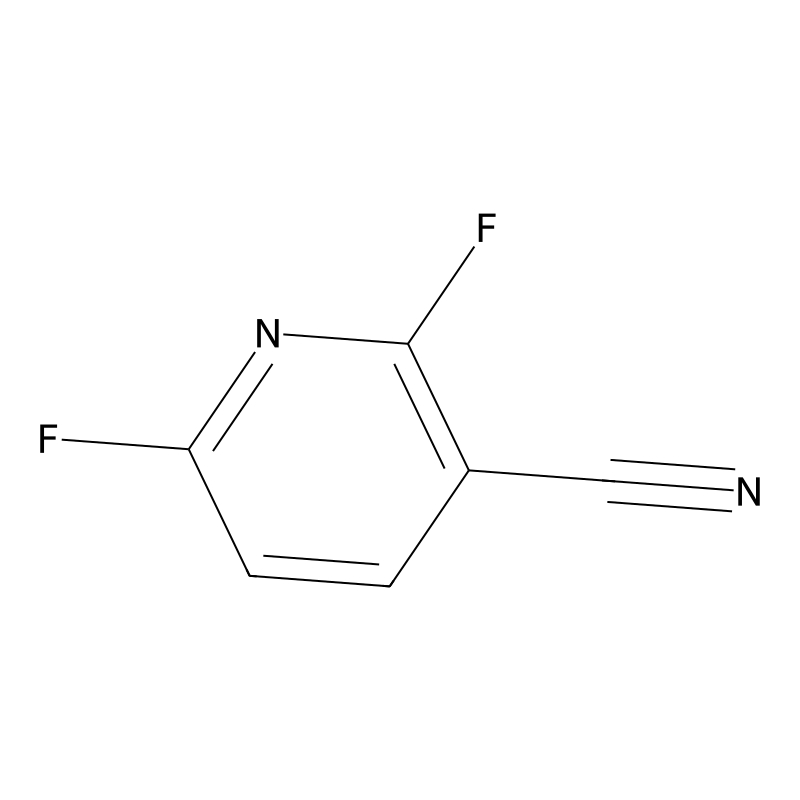2,6-Difluoro-3-cyanopyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic synthesis: The molecule's functional groups (fluorine, cyano, and pyridine) can act as versatile building blocks for the synthesis of more complex molecules. The presence of fluorine atoms can be particularly attractive for medicinal chemistry due to their ability to improve drug properties [].
- Pharmaceutical development: The cyano group can be a useful starting point for introducing various functionalities, potentially leading to novel drug candidates. The pyridine ring is also a common scaffold in many pharmaceuticals, making 2,6-Difluoro-3-cyanopyridine an interesting candidate for further exploration [].
- Material science: Fluorinated pyridines have been explored for their potential applications in organic electronics and functional materials due to their unique electronic properties. 2,6-Difluoro-3-cyanopyridine could be investigated for similar purposes.
2,6-Difluoro-3-cyanopyridine is a synthetic intermediate with the molecular formula C6H2F2N2. It belongs to the class of cyanopyridines, characterized by the presence of both cyano and fluorine substituents on the pyridine ring. This compound exhibits unique physical and chemical properties due to the presence of two fluorine atoms at the 2 and 6 positions and a cyano group at the 3 position of the pyridine ring .
The chemical reactivity of 2,6-difluoro-3-cyanopyridine can be attributed to its functional groups. Common reactions include:
- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack under basic conditions.
- Electrophilic Aromatic Substitution: The fluorine atoms can influence the reactivity of the aromatic system, allowing for electrophilic substitution reactions.
- Condensation Reactions: This compound can participate in condensation reactions to form more complex organic molecules.
These reactions make 2,6-difluoro-3-cyanopyridine a versatile building block in organic synthesis.
Several methods exist for synthesizing 2,6-difluoro-3-cyanopyridine:
- Fluorination: The introduction of fluorine atoms can be accomplished through electrophilic fluorination techniques using reagents like potassium fluoride in suitable solvents such as dimethyl sulfoxide .
- Cyanation: The cyano group can be introduced via nucleophilic substitution reactions on appropriate pyridine precursors .
- Multi-component Reactions: Recent advancements have shown that multi-component reactions involving pyridine derivatives can yield cyanopyridines efficiently .
These methods highlight the compound's synthetic versatility.
2,6-Difluoro-3-cyanopyridine finds applications in several fields:
- Pharmaceuticals: As an intermediate in the synthesis of drugs and biologically active compounds.
- Agricultural Chemicals: Used in the formulation of pesticides and herbicides.
- Material Science: Its unique properties make it suitable for developing advanced materials.
The compound's diverse applications underscore its importance in organic chemistry.
Interaction studies involving 2,6-difluoro-3-cyanopyridine focus on its reactivity with various biological targets and synthetic pathways. These studies help elucidate how this compound interacts with proteins or enzymes and its potential effects on biological systems. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications.
Several compounds share structural similarities with 2,6-difluoro-3-cyanopyridine. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Cyanopyridine | C6H4N2 | Contains a cyano group but lacks fluorination. |
| 2-Chloro-3-cyanopyridine | C6H4ClN2 | Contains chlorine instead of fluorine; less stable. |
| 2,6-Dichloro-3-cyanopyridine | C6H4Cl2N2 | Contains two chlorine atoms; more reactive. |
| 5-Fluoro-3-cyanopyridine | C6H4FN2 | One fluorine atom; different substitution pattern. |
The presence of two fluorine atoms in 2,6-difluoro-3-cyanopyridine enhances its stability and alters its reactivity compared to these similar compounds.








